6-Cyano-1-tetralone
Overview
Description
6-Cyano-1-tetralone is an organic compound with the molecular formula C11H9NO and a molecular weight of 171.19 g/mol It is a derivative of tetralone, characterized by the presence of a cyano group (-CN) at the 6th position of the tetralone ring
Scientific Research Applications
6-Cyano-1-tetralone has a wide range of applications in scientific research:
Mechanism of Action
Safety and Hazards
Preparation Methods
The synthesis of 6-Cyano-1-tetralone can be achieved through several synthetic routes. One common method involves the reaction of 5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate with zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium(0) as a catalyst. The reaction is carried out in dry dimethylformamide at 135°C under a nitrogen atmosphere . The crude product is then purified using silica gel chromatography with a gradient of ethyl acetate and hexane as the eluent .
Chemical Reactions Analysis
6-Cyano-1-tetralone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
6-Cyano-1-tetralone can be compared with other tetralone derivatives, such as 2-tetralone and 4-methyl-1-tetralone . While all these compounds share a common tetralone core, the presence and position of substituents like the cyano group confer unique chemical properties and reactivity. For instance, this compound’s cyano group makes it more reactive in nucleophilic substitution reactions compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties, diverse reactivity, and wide range of applications make it a valuable tool for chemists, biologists, and industrial researchers alike.
Properties
IUPAC Name |
5-oxo-7,8-dihydro-6H-naphthalene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWRKZJKRYCDOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C#N)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447595 | |
Record name | 6-CYANO-1-TETRALONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90401-84-6 | |
Record name | 6-CYANO-1-TETRALONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes this new synthetic pathway for 6-Cyano-1-tetralones significant compared to previous methods?
A1: The research emphasizes that this new method is "short and high-yield" [, ]. While specific details about previous methods are not provided, the emphasis on these two aspects suggests that this new pathway offers a significant improvement in terms of efficiency and overall yield compared to previously established synthetic routes. This could be of great interest for researchers who utilize 6-Cyano-1-tetralones as building blocks in their own work.
Q2: The research mentions the potential of this method for synthesizing other 6-substituted tetralones. Can you elaborate on this?
A2: The papers state that triflate intermediates, specifically identified as 8 and 9 within the research, demonstrate versatility as precursors for generating other 6-substituted tetralones []. While specific examples of these alternative tetralones aren't provided, this statement implies that the described synthetic route allows for modifications at the 6-position of the tetralone structure by utilizing these specific triflate intermediates. This opens possibilities for exploring a wider range of structurally diverse tetralones, which could possess different chemical properties and potential applications.
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